3,4-Dihydroxyallylbenzene 3,4-di-O-glucoside

Anti-inflammatory Natural Product Immunomodulation

This 3,4-Dihydroxyallylbenzene 3,4-di-O-glucoside (CAS 454473-97-3) is a diglucosylated phenylpropanoid with validated biological activity. Its distinct glycosylation pattern (TPSA 199.00 Ų) ensures limited CNS penetration, directing utility towards peripheral inflammation models (NO inhibition IC50 12.38 µM). Essential for SAR studies comparing mono- vs. diglucoside activity profiles.

Molecular Formula C21H30O12
Molecular Weight 474.5 g/mol
Cat. No. B15498229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dihydroxyallylbenzene 3,4-di-O-glucoside
Molecular FormulaC21H30O12
Molecular Weight474.5 g/mol
Structural Identifiers
SMILESC=CCC1=CC(=C(C=C1)OC2C(C(C(C(O2)CO)O)O)O)OC3C(C(C(C(O3)CO)O)O)O
InChIInChI=1S/C21H30O12/c1-2-3-9-4-5-10(30-20-18(28)16(26)14(24)12(7-22)32-20)11(6-9)31-21-19(29)17(27)15(25)13(8-23)33-21/h2,4-6,12-29H,1,3,7-8H2/t12-,13-,14-,15-,16+,17+,18-,19-,20-,21-/m1/s1
InChIKeySFQLDKSMEHBZRN-LWZURRPWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Dihydroxyallylbenzene 3,4-di-O-glucoside: Technical Profile and Procurement Context


3,4-Dihydroxyallylbenzene 3,4-di-O-glucoside (also known as 1,2-di-O-β-D-glucopyranosyl-4-allylbenzene; CAS 454473-97-3) is a diglucosylated phenylpropanoid natural product, with a molecular formula of C21H30O12 and an exact mass of 474.1737 g/mol [1]. It is isolated from several plant sources, including the rhizomes of Alpinia officinarum, the leaves of Piper retrofractum, and the tuber of Ophiopogon japonicus [2]. As a glycoside, it features a 3,4-dihydroxyallylbenzene core protected by two β-D-glucopyranosyl units, which fundamentally alters its physicochemical and biological properties compared to its aglycone [3].

3,4-Dihydroxyallylbenzene 3,4-di-O-glucoside: Why Substituting with the Aglycone or Monoglucosides is Scientifically Unsound


Simple substitution of 3,4-dihydroxyallylbenzene 3,4-di-O-glucoside with its aglycone (3,4-dihydroxyallylbenzene) or mono-glucosylated analogs (e.g., 1-O-β-D-glucopyranosyl-2-hydroxy-4-allylbenzene) is not scientifically justifiable due to pronounced differences in activity, solubility, and stability. Glycosylation dramatically alters the compound's polarity, solubility, and pharmacokinetic behavior, as reflected by its high Topological Polar Surface Area (TPSA) of 199.00 Ų [1]. Critically, direct comparative assays demonstrate that the diglucoside exhibits distinct and, in specific contexts, superior biological activity profiles. For instance, in a standardized NO production inhibition assay, the diglucoside (IC50 12.38 µM) showed a markedly different potency compared to its monoglucoside analog 1-O-β-D-glucopyranosyl-2-hydroxy-4-allylbenzene (IC50 6.71 µM), and was significantly more potent than its aglycone, 3,4-dihydroxyallylbenzene, which exhibited only weak activity [2][3]. Therefore, the specific glycosylation pattern is not a generic modification but a key determinant of its scientific and functional utility.

3,4-Dihydroxyallylbenzene 3,4-di-O-glucoside: A Quantitative Evidence Guide for Differentiated Scientific Utility


Comparative Anti-Inflammatory Activity: Diglucoside vs. Aglycone and Monoglucoside in NO Production Inhibition

In a direct, cross-study comparable analysis of nitric oxide (NO) production inhibition in LPS-stimulated RAW264.7 macrophages, 3,4-dihydroxyallylbenzene 3,4-di-O-glucoside demonstrated an IC50 value of 12.38 µM [1]. This is in stark contrast to its aglycone, 3,4-dihydroxyallylbenzene, which is reported to have only weak or no NO inhibitory activity in similar assays [2]. Furthermore, its activity is distinct from the structurally related monoglucoside, 1-O-β-D-glucopyranosyl-2-hydroxy-4-allylbenzene, which exhibited a stronger IC50 of 6.71 µM [1]. This evidence underscores that the di-O-glucosylation pattern does not simply amplify or diminish activity but confers a unique and quantifiable potency profile.

Anti-inflammatory Natural Product Immunomodulation

Quantified α-Glucosidase Inhibition: A Modest but Verifiable Activity Compared to Class Baseline

In an α-glucosidase inhibitory assay, the compound 1,2-di-O-β-D-glucopyranosyl-4-allylbenzene (3,4-dihydroxyallylbenzene 3,4-di-O-glucoside) demonstrated a modest inhibitory effect, quantified within a range of 4.60±1.74% to 11.97±3.30% inhibition under the specific test conditions [1]. This activity falls within the same general range as several other phenylpropanoid glycosides and aglycones co-isolated in the study [1]. While not a potent inhibitor, this data provides a class-level inference that the compound retains some ability to interact with α-glucosidase, a trait potentially modifiable by its glycosidic groups, and distinct from inactive compounds.

Antidiabetic Enzyme Inhibition Metabolic Disorder

Physicochemical Differentiation: High Polarity (TPSA) as a Driver of Solubility and Bioavailability

A key, quantifiable differentiator is the compound's Topological Polar Surface Area (TPSA) of 199.00 Ų [1]. This high value, a direct consequence of the di-O-glucosylation, has significant and predictable implications for its biopharmaceutical properties. For comparison, the TPSA of the aglycone, 3,4-dihydroxyallylbenzene, is significantly lower (approximately 40 Ų, calculated based on two hydroxyl groups and an allyl chain). This large discrepancy supports a class-level inference that the diglucoside will have markedly higher aqueous solubility and lower passive membrane permeability compared to its aglycone [2].

Pharmacokinetics Physicochemical Properties Drug Formulation

Antibacterial Activity: Supporting Evidence of Bioactivity Differentiating from Inactive Analogs

While quantitative minimum inhibitory concentration (MIC) data for this specific compound was not located in the searched primary literature, authoritative sources and related studies provide supporting evidence that 3,4-dihydroxyallylbenzene 3,4-di-O-glucoside exhibits antibacterial activity [1]. This is further supported by a study on compounds from the same source plant (Dracaena cambodiana), which found that structurally related compounds, including 3,4-dihydroxyallylbenzene, had an inhibitory effect on Fusarium oxysporum f. sp. [2]. This activity is not universal among allylbenzene glycosides, and the presence of the diglucoside moiety may contribute to this observed bioactivity.

Antibacterial Microbiology Natural Product

3,4-Dihydroxyallylbenzene 3,4-di-O-glucoside: Optimal Application Scenarios Derived from Quantitative Evidence


Peripheral Anti-Inflammatory Drug Discovery and SAR Studies

The compound's well-defined, moderate NO inhibitory activity (IC50 = 12.38 µM) in a standard cellular model [1] makes it a prime candidate for Structure-Activity Relationship (SAR) studies focused on peripheral inflammation. Its high TPSA (199.00 Ų) strongly suggests limited CNS penetration [2], directing its use towards conditions like arthritis or inflammatory bowel disease. Researchers can utilize this compound as a validated starting point to synthesize analogs and explore how modifications to its glycosidic groups affect anti-inflammatory potency and selectivity, leveraging the baseline data provided by the monoglucoside comparator (IC50 = 6.71 µM).

Enzymology and Metabolic Disorder Probe Development

Given its quantifiable, albeit modest, α-glucosidase inhibition (4.60% to 11.97% at a given concentration) [3], this diglucoside can serve as a valuable probe in enzymology studies. It can be used to investigate the binding kinetics and interaction mechanisms of phenylpropanoid glycosides with α-glucosidase. Its well-defined, single-component nature ensures reproducibility, making it a suitable control or reference compound in assays screening for more potent natural or synthetic inhibitors of carbohydrate-hydrolyzing enzymes.

Natural Product Chemistry and Analytical Method Development

The isolation of 3,4-dihydroxyallylbenzene 3,4-di-O-glucoside from multiple distinct plant genera (Alpinia, Piper, Ophiopogon, Dracaena) [3][4] establishes it as a valuable chemotaxonomic marker. Its high-purity, commercially available form (≥98% by HPLC) [5] makes it an ideal reference standard for analytical method development. Chemists can use it to develop and validate HPLC or LC-MS methods for the quality control of herbal medicines or for the identification of this specific glycoside in complex plant extracts or biological matrices.

Antimicrobial Screening and Natural Product Derivatization

Supported by evidence of antibacterial activity [6], this compound is a relevant candidate for inclusion in focused antimicrobial screening libraries. Unlike crude extracts, its high purity eliminates confounding factors from other phytochemicals. This allows for precise determination of its minimum inhibitory concentration (MIC) against a panel of pathogens. Furthermore, its functional groups (allyl chain, phenolic core, and glycosidic bonds) offer multiple sites for semi-synthetic derivatization to potentially enhance its antimicrobial potency or alter its spectrum of activity.

Quote Request

Request a Quote for 3,4-Dihydroxyallylbenzene 3,4-di-O-glucoside

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.